![molecular formula C18H18N4O2S B3443164 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3443164.png)
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole, also known as FETPT, is a synthetic compound that belongs to the class of 1,2,4-triazoles. FETPT has been extensively studied for its potential use in various scientific applications, including biochemical and physiological research.
Mechanism of Action
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole exerts its effects by binding to the colchicine-binding site on tubulin, which inhibits microtubule polymerization and leads to the disruption of the microtubule network in cells. This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole induces cell cycle arrest and apoptosis by disrupting the microtubule network. 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole is its potent inhibitory effect on tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics in cells. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been shown to have anti-cancer and neuroprotective effects, which makes it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. However, one of the limitations of 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole. One area of research is the development of new analogs of 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole with improved solubility and potency. Another area of research is the identification of new therapeutic targets for 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole, such as other proteins involved in microtubule dynamics or amyloid beta aggregation. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole could be studied for its potential use in combination with other anti-cancer or neuroprotective agents to enhance their efficacy.
Scientific Research Applications
3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential use in various scientific applications, including biochemical and physiological research. 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole is a potent inhibitor of tubulin polymerization, which makes it a valuable tool for studying microtubule dynamics in cells. 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(2-furyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16(21-10-4-5-11-21)13-25-18-20-19-17(15-9-6-12-24-15)22(18)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGNBSVHCDOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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